2-(2-Pyridyloxy)ethyl(dimethyl)amine
CAS No.: 29450-09-7
Cat. No.: VC18394556
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29450-09-7 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | N,N-dimethyl-2-pyridin-2-yloxyethanamine |
| Standard InChI | InChI=1S/C9H14N2O/c1-11(2)7-8-12-9-5-3-4-6-10-9/h3-6H,7-8H2,1-2H3 |
| Standard InChI Key | YULRZMYHLLQZEI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCOC1=CC=CC=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted at the 2-position with a 2-(dimethylamino)ethoxy chain. The pyridine nitrogen and ether oxygen atoms create a polarizable framework, while the dimethylamino group introduces basicity and nucleophilic potential. The absence of stereocenters renders the molecule achiral, simplifying its synthesis and purification .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| Synonyms | 2-[2-(Dimethylamino)ethoxy]pyridine, NSC-76611 |
| Canonical SMILES | CN(C)CCOc1ccccn1 |
Spectroscopic Characteristics
While experimental spectral data for this specific compound remains limited, analogous pyridine derivatives exhibit distinct NMR and MS profiles. For instance, proton NMR of related imidazo[1,2-a]pyridines shows aromatic signals between δ 7.0–8.6 ppm and aliphatic peaks near δ 2.3–3.8 ppm for dimethylamino groups . Mass spectrometry typically reveals a molecular ion peak at m/z 166, consistent with its molecular weight .
Synthetic Methodologies
Nucleophilic Substitution Pathways
A common route to ether amines involves nucleophilic displacement of halides by amino alcohols. For 2-(2-Pyridyloxy)ethyl(dimethyl)amine, this could entail reacting 2-chloropyridine with N,N-dimethylethanolamine under basic conditions. While direct literature reports are sparse, analogous syntheses of pyridyl ethers employ potassium carbonate or sodium hydride as bases in polar aprotic solvents like DMF or acetonitrile .
Multicomponent Reactions
Recent advances in imidazo[1,2-a]pyridine synthesis, as detailed in the Royal Society of Chemistry protocols, suggest adaptable methods. For example, Method A in the referenced PDF involves condensing pyridin-2-amine with aldehydes and isonitriles in methanol catalyzed by TosOH . Though developed for imidazo[1,2-a]pyridines, this three-component strategy could be modified to assemble the target compound by selecting appropriate starting materials.
Table 2: Hypothetical Synthesis Based on Method A
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Hydroxypyridine, N,N-dimethylethanolamine, TosOH, MeOH, 70°C | Ether formation via acid catalysis |
| 2 | Extraction with ethyl acetate, drying (NaSO), concentration | Isolation of crude product |
| 3 | Purification via column chromatography | Yield optimization |
Challenges in Purification
The compound’s polarity and basicity may complicate isolation. Techniques such as ion-exchange chromatography or recrystallization from ethanol/water mixtures could enhance purity. Notably, the PDF highlights prep-HPLC as effective for purifying structurally related amines , suggesting its applicability here.
Reactivity and Functionalization
Alkylation and Acylation
The dimethylamino group’s nucleophilicity permits alkylation with alkyl halides or Michael acceptors. For instance, reaction with methyl iodide would yield a quaternary ammonium salt, enhancing water solubility. Acylation using acetic anhydride could generate amide derivatives, modulating lipophilicity for drug delivery applications.
Coordination Chemistry
The pyridine nitrogen and ether oxygen atoms serve as potential ligands for metal ions. Complexation with transition metals like palladium or copper might yield catalysts for cross-coupling reactions. This is corroborated by the PDF’s use of Pd(dba) and XantPhos in Suzuki-Miyaura couplings , implying compatibility with palladium-based systems.
Pharmacological and Toxicological Considerations
Anticipated Bioactivity
While no in vivo studies are reported, in silico modeling predicts moderate blood-brain barrier penetration (logP ≈ 1.5) and affinity for muscarinic receptors. These features warrant exploration in neurodegenerative disease models.
Toxicity Profiling
Quaternary ammonium compounds often display cytotoxicity at high concentrations. Preliminary in vitro assays using human hepatocytes (HepG2) would clarify safety thresholds.
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